3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Medicinal Chemistry Computational ADME Structure–Activity Relationship

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a heterocyclic building block belonging to the 1,2,4-oxadiazole-5-propanoic acid family, distinguished by an ortho-methoxyphenyl substituent at the 3-position of the oxadiazole core. This compound possesses a carboxylic acid side chain that enables further derivatization, while the 1,2,4-oxadiazole ring serves as a recognized metabolically stable bioisostere for ester and amide functionalities.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 322725-48-4
Cat. No. B1609271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
CAS322725-48-4
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NOC(=N2)CCC(=O)O
InChIInChI=1S/C12H12N2O4/c1-17-9-5-3-2-4-8(9)12-13-10(18-14-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
InChIKeyIQXXNMCDSHIYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid (CAS 322725-48-4) – Structural Identity & Physicochemical Baseline for Informed Procurement


3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a heterocyclic building block belonging to the 1,2,4-oxadiazole-5-propanoic acid family, distinguished by an ortho-methoxyphenyl substituent at the 3-position of the oxadiazole core [1]. This compound possesses a carboxylic acid side chain that enables further derivatization, while the 1,2,4-oxadiazole ring serves as a recognized metabolically stable bioisostere for ester and amide functionalities [2]. Its computed physicochemical profile—including a topological polar surface area (TPSA) of 85.5 Ų, XLogP3‑AA of 1.6, six hydrogen‑bond acceptors, and five rotatable bonds [1]—creates a unique multidimensional property space that differentiates it from the closely related para‑methoxy, unsubstituted phenyl, and halogenated analogues frequently encountered in screening libraries.

Why Interchanging 1,2,4-Oxadiazole-5-Propanoic Acid Derivatives Without Quantified Comparison Poses Procurement Risk


Among 1,2,4-oxadiazole-5-propanoic acid derivatives, seemingly minor modifications—such as the positional shift of a methoxy substituent from the ortho to para position or the replacement of a methoxy with chloro or trifluoromethyl groups—produce measurable differences in hydrogen‑bond acceptor count (6 vs. 5), rotatable bond count (5 vs. 4), lipophilicity (XLogP3 1.6 to 2.5), and topological polar surface area (85.5 vs. 76.2 Ų) [1]. Even when molecular formula and weight are identical (e.g., ortho- vs. para‑methoxy regioisomers), differences in torsional freedom and electron density distribution can lead to divergent target engagement profiles, as demonstrated for related oxadiazole‑based eicosanoid biosynthesis inhibitors whose IC₅₀ values span low‑micromolar to nanomolar ranges depending on precise substitution [2]. Consequently, assuming functional interchangeability based on core scaffold alone is scientifically unsound and introduces unacceptable variability in biological assay outcomes.

Quantitative Differentiation Evidence for 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid Relative to Closest Structural Analogs


Hydrogen‑Bond Acceptor Count Distinguishes Ortho‑Methoxy from Unsubstituted and Halogenated Analogs

The ortho‑methoxy derivative possesses 6 hydrogen‑bond acceptors (HBA) compared with 5 HBA for the unsubstituted phenyl analog (CAS 24088‑59‑3) and the 4‑chlorophenyl analog (CAS 30149‑93‑0) [1]. The additional HBA arises from the methoxy oxygen, which can engage in extra polar interactions with target proteins, potentially altering selectivity profiles within the eicosanoid biosynthesis enzyme family, where multi‑target inhibition is governed by fine‑tuned hydrogen‑bond networks [2].

Medicinal Chemistry Computational ADME Structure–Activity Relationship

Topological Polar Surface Area (TPSA) Elevation Relative to Phenyl and 4‑Chlorophenyl Scaffolds

The target compound exhibits a TPSA of 85.5 Ų, which is approximately 12% higher than the 76.2 Ų shared by the phenyl (CAS 24088‑59‑3) and 4‑chlorophenyl (CAS 30149‑93‑0) analogs [1]. This parameter is a key determinant of passive membrane permeability and intestinal absorption; TPSA values above 140 Ų typically predict poor oral absorption, whereas values near 80 Ų represent a balanced region suitable for both permeability and solubility [2]. The incremental increase provided by the ortho‑methoxy group may reduce non‑specific membrane partitioning compared with more lipophilic halogenated analogs, potentially improving off‑target safety profiles in cell‑based assays.

Drug Design Physicochemical Profiling Membrane Permeability

Rotatable Bond Count as a Conformational Flexibility Discriminator Within the 1,2,4-Oxadiazole Series

The target compound contains 5 rotatable bonds compared with 4 for the phenyl (CAS 24088‑59‑3) and 4‑chlorophenyl (CAS 30149‑93‑0) analogs [1]. The additional rotatable bond (the methoxy C–O torsion) introduces an extra degree of conformational freedom, which can influence the entropic penalty upon protein binding and the population of bioactive conformers. In drug design, an increase in rotatable bond count correlates with higher conformational entropy and can either enhance promiscuous binding or reduce target‑specific affinity depending on the rigidity of the binding pocket [2]. The para‑methoxy isomer (CAS 94192‑18‑4) also possesses 5 rotatable bonds, indicating that positional isomerism alone does not alter this parameter.

Conformational Analysis Entropy–Enthalpy Compensation Lead Optimization

Lipophilicity Window Distinguishes Ortho‑Methoxy from Halogenated Analytics in ADME‑Relevant Space

The XLogP3‑AA of the target compound is 1.6, which is lower than the 4‑chlorophenyl analog (2.2) and the 3‑trifluoromethylphenyl analog (2.5, CAS 866018‑88‑4) [1]. Excessive lipophilicity is a well‑established driver of off‑target binding, CYP inhibition, and rapid metabolic clearance [2]. The ortho‑methoxy derivative resides in a favorable lipophilicity window (LogP 1–3) that balances potency and developability, making it a more attractive starting point for lead optimization than the higher‑LogP halogenated congeners.

Lipophilicity ADME Off‑Target Risk

Class‑Level Anti‑Inflammatory Activity Evidence for the 1,2,4-Oxadiazole-5-Propanoic Acid Scaffold

While no direct bioactivity data are available for the target compound, the 1,2,4-oxadiazole‑5-propanoic acid scaffold has been validated as a multi‑target inhibitor of arachidonic acid cascade enzymes. In a structure‑based screening study, 1,2,4-oxadiazole hits demonstrated IC₅₀ values in the low micromolar range against FLAP, COX‑1, and 5‑lipoxygenase [1]. Additionally, the phenyl analog (POPA, CAS 24088‑59‑3) exhibited dose‑dependent analgesic and anti‑inflammatory effects in rodent models: a 300 mg/kg oral dose reduced acetic acid‑induced writhing by 49.5% (75.8 ± 6.6 writhes for control vs. 38.3 ± 7.2 for treated; N=6), and a 75 mg/kg dose reduced carrageenin‑induced paw edema by 43.3% (52.9 ± 3.7% edema for control vs. 30.0 ± 1.3% for treated; N=5) [2].

Inflammation Eicosanoid Pathway Multi‑Target Inhibitor

Regioisomeric Ortho‑ vs. Para‑Methoxy Substitution: Divergent Protein‑Ligand Interaction Potential Despite Identical Global Descriptors

The ortho‑methoxy substitution on the phenyl ring (this compound) versus the para‑methoxy isomer (CAS 94192‑18‑4) yields identical molecular formula (C₁₂H₁₂N₂O₄), molecular weight (248.23 g/mol), TPSA (85.5 Ų), XLogP3 (1.6), HBA (6), and rotatable bond count (5) [1]. However, the ortho position places the methoxy group in close proximity to the oxadiazole ring, altering the torsional preference of the biaryl system and the spatial orientation of the methoxy oxygen, which can participate in or sterically block key hydrogen‑bond interactions with enzyme active sites. For 1,2,4-oxadiazole‑based COX‑2 inhibitors, even subtle shifts in substituent orientation have been shown to modulate IC₅₀ values by an order of magnitude [2].

Regioisomerism Molecular Recognition Chemical Library Diversity

Optimal Deployment Scenarios for 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid in Discovery and Procurement Workflows


Hit‑Expansion Library Design for Anti‑Inflammatory Multi‑Target Inhibitor Screening

The 1,2,4‑oxadiazole‑5‑propanoic acid scaffold has demonstrated low‑micromolar IC₅₀ values against COX‑1, FLAP, and 5‑LO [1]. The ortho‑methoxy derivative, with its higher TPSA (85.5 vs. 76.2 Ų for the phenyl analog) and lower LogP (1.6 vs. 2.2–2.5 for halogenated analogs) [2], occupies a distinct property space that balances enzymatic potency with reduced phospholipidosis risk. Procurement of this compound enables the construction of a focused library exploring how methoxy positional isomerism and hydrogen‑bond acceptor count influence multi‑target eicosanoid pathway inhibition.

Regioisomeric SAR Probes for Ortho‑ vs. Para‑Methoxy Pharmacophore Mapping

Because the ortho‑methoxy compound (CAS 322725‑48‑4) and its para‑methoxy isomer (CAS 94192‑18‑4) share identical 2D descriptors but differ in 3D conformation [1], their combined procurement supports systematic regioisomeric SAR studies. Such studies are critical for resolving whether target engagement depends on methoxy oxygen orientation relative to the oxadiazole ring, as evidenced by order‑of‑magnitude potency shifts reported for structurally related oxadiazole‑based COX‑2 inhibitors [3].

Physicochemical Lead Optimization Where Moderate Lipophilicity Is Paramount

With an XLogP3 of 1.6 and TPSA of 85.5 Ų [1], this compound is an attractive starting point for programs seeking to avoid the CYP‑mediated toxicity and rapid metabolic clearance associated with higher‑LogP halogenated analogs (XLogP3 2.2–2.5) [2]. The carboxylic acid handle also allows straightforward amidation or esterification to fine‑tune pharmacokinetic properties while preserving the oxadiazole core, which acts as a metabolically stable bioisostere [4].

Chemical Biology Tool for Probing Eicosanoid Biosynthesis Enzyme Selectivity

The validated ability of 1,2,4‑oxadiazole‑5‑propanoic acid derivatives to simultaneously engage multiple arachidonic acid cascade enzymes (COX‑1, 5‑LO, FLAP, mPGES‑1) [1] positions this compound as a chemical probe for dissecting pathway crosstalk in inflammatory cell models. Its ortho‑methoxy substitution may impart selectivity shifts worthy of investigation via competitive activity‑based protein profiling (ABPP) or thermal shift assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.